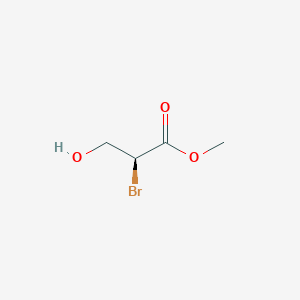
Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Br2Ac3Ac6Ac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-alpha-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-alpha-D-glucopyranosyl bromide is a complex carbohydrate derivative. This compound is widely used as an intermediate in the synthesis of various sugar esters and other carbohydrate derivatives with biological and pharmacological functions . Its structure consists of multiple acetylated glucose units linked together, making it a valuable reagent in organic synthesis and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide involves the reaction of glucose pentaacetate with phosphorus tribromide. The process begins with the esterification of glucose using acetic anhydride and pyridine as a catalyst. The resulting glucose pentaacetate is then reacted with phosphorus tribromide in glacial acetic acid to produce the desired compound . The reaction conditions typically involve room temperature and a reaction time of around 20 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of solid acid catalysts and phase transfer catalysts can enhance the selectivity and efficiency of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide undergoes various chemical reactions, including substitution and glycosylation reactions. It can react with nucleophiles to form glycosidic bonds, making it a key intermediate in the synthesis of glycosides .
Common Reagents and Conditions: Common reagents used in these reactions include potassium salts, curcumin, and phase transfer catalysts. The reactions can be carried out under thermal or high-pressure conditions, but the use of ultrasonic waves has been shown to improve yields and selectivity .
Major Products: The major products formed from these reactions are glycosides and other carbohydrate derivatives. These products have significant applications in the synthesis of sugar-containing drugs and biochemical reagents .
Wissenschaftliche Forschungsanwendungen
2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide is extensively used in scientific research for the synthesis of sugar esters and glycosides. It serves as an important intermediate in the development of new drugs and biochemical reagents. Its applications span across chemistry, biology, medicine, and industry, where it is used to synthesize carbohydrate derivatives with various biological and pharmacological functions .
Wirkmechanismus
The compound exerts its effects through the formation of glycosidic bonds with nucleophiles. The acetyl groups protect the hydroxyl groups of the glucose units, allowing selective reactions to occur. The molecular targets and pathways involved in these reactions are primarily related to the synthesis of glycosides and other carbohydrate derivatives .
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- Acetobromo-alpha-D-glucose
- Acetobromo-alpha-D-glucuronic acid methyl ester
Comparison: Compared to similar compounds, 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide is unique due to its specific acetylation pattern and its ability to form glycosidic bonds with high selectivity. This makes it particularly valuable in the synthesis of complex carbohydrate derivatives and glycosides .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51BrO25/c1-14(40)50-11-24-28(30(54-18(5)44)33(36(39)60-24)57-21(8)47)63-38-35(59-23(10)49)32(56-20(7)46)29(26(62-38)13-52-16(3)42)64-37-34(58-22(9)48)31(55-19(6)45)27(53-17(4)43)25(61-37)12-51-15(2)41/h24-38H,11-13H2,1-10H3/t24-,25-,26-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALZLMWCNFHKBM-IXEGKZDVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51BrO25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
987.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8119834.png)





![1-[2-deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-thymine](/img/structure/B8119857.png)

![1-Pyridin-2-YL-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole-5-carboxylic acid tert-butyl ester](/img/structure/B8119886.png)


![N-[1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B8119903.png)

![Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B8119923.png)
